BenchChemオンラインストアへようこそ!

Triosephosphate isomerase 1 (23-37)

Immuno‑oncology CD4+ T‑cell epitope Tumor antigen

Triosephosphate isomerase 1 (23‑37) (sequence GELIGTLNAAKVPAD) is a 15‑mer synthetic peptide corresponding to residues 23‑37 of wild‑type human TPI1, the glycolytic enzyme triosephosphate isomerase. This peptide is the natural self‑ligand presented by the MHC class II allele HLA‑DRB1*01:01 to CD4+ T cells, and its crystallographic structure in complex with HLA‑DR1 has been solved at 1.93 Å resolution (PDB 1KLU).

Molecular Formula
Molecular Weight
Cat. No. B1575485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriosephosphate isomerase 1 (23-37)
SynonymsTriosephosphate isomerase 1 (23-37)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Triosephosphate isomerase 1 (23-37) Peptide – The Wild‑Type Human TPI Epitope for MHC‑II Negative‑Control and Structural Reference Applications


Triosephosphate isomerase 1 (23‑37) (sequence GELIGTLNAAKVPAD) is a 15‑mer synthetic peptide corresponding to residues 23‑37 of wild‑type human TPI1, the glycolytic enzyme triosephosphate isomerase . This peptide is the natural self‑ligand presented by the MHC class II allele HLA‑DRB1*01:01 to CD4+ T cells, and its crystallographic structure in complex with HLA‑DR1 has been solved at 1.93 Å resolution (PDB 1KLU) [1]. Unlike its single‑residue mutant counterpart (Thr28→Ile), which acts as a potent CD4+ T‑cell neo‑epitope, the wild‑type sequence elicits minimal T‑cell stimulatory activity, making it a definitive negative control in tumor‑immunology and epitope‑discovery workflows [2].

Why Generic Substitution of Triosephosphate isomerase 1 (23‑37) with Overlapping or Mutated TPI Peptides Fails in Immune‑Oncology Assays


Substituting wild‑type TPI (23‑37) with the Thr28→Ile mutant or with other in‑class TPI peptides (e.g., TPI 68‑96, TPI 220‑249) fundamentally alters the biological outcome. The mutant peptide binds HLA‑DRB1*01:01 with near‑identical affinity but switches on a T‑cell response that is >100,000‑fold more potent than the wild‑type sequence, a difference that invalidates any negative‑control application [1]. Other TPI fragments engage different MHC alleles or TCR contacts and fail to recapitulate the precise HLA‑DR1‑restricted, wild‑type‑specific presentation profile required for reproducible immunopeptidome, structural, and functional calibrations [2].

Head‑to‑Head Quantitative Evidence: Triosephosphate isomerase 1 (23‑37) vs. Its Closest Analogues


Wild‑Type vs. Mutant TPI (23‑37) CD4+ T‑Cell Stimulation: >5 Log‑Fold Differential

In a direct head‑to‑head comparison using the HLA‑DRB1*01:01‑restricted CD4+ tumor‑infiltrating lymphocyte line 1558, the wild‑type TPI (23‑37) peptide stimulated T cells more than five log‑fold less potently than the Thr28→Ile mutant peptide [1]. The mutant neo‑epitope achieved a stimulation level at least 100,000‑fold greater than the wild‑type sequence [2].

Immuno‑oncology CD4+ T‑cell epitope Tumor antigen

Crystal Structure Comparison: Wild‑Type (PDB 1KLU, 1.93 Å) vs. Mutant (PDB 1KLG, 2.4 Å) TPI (23‑37)/HLA‑DR1 Complexes

The crystal structures of HLA‑DR1 in complex with wild‑type TPI (23‑37) (PDB 1KLU) and with the Thr28→Ile mutant (PDB 1KLG) were solved in the same study, providing a head‑to‑head structural comparison [1]. The wild‑type complex refined to a resolution of 1.93 Å, while the mutant complex reached 2.4 Å. The overall peptide‑MHC conformations are nearly identical except for the side‑chain orientation at the P3 (residue 28) TCR‑contact position, where the Thr→Ile substitution creates subtly different surface topography [2].

X‑ray crystallography MHC class II Structural immunology

MHC Restriction and Epitope Presentation: Wild‑Type TPI (23‑37) Confirmed HLA‑DRB1*01:01 Ligand with Abrogated TCR Recognition

IEDB curation of studies by Pieper (1999) and Sundberg (2002) confirms that wild‑type TPI (23‑37) binds HLA‑DRB1*01:01 and is naturally processed and presented by melanoma cells, yet fails to trigger detectable CD4+ T‑cell proliferation above background, whereas the Thr28→Ile mutant elicits a robust response (>5 log‑fold higher) [1][2]. The wild‑type peptide thus fulfills all requirements for MHC‑II epitope presentation except functional TCR engagement.

HLA restriction Epitope mapping Immunopeptidomics

Sequence Fidelity for Proteomics: Wild‑Type TPI (23‑37) as a Unimodal Reference Standard Distinct from Single‑Amino‑Acid Variants

The wild‑type sequence GELIGTLNAAKVPAD is a 100% match to the human TPI1 canonical sequence (UniProt P60174, residues 23‑37) . In MS‑based targeted proteomics, even a single amino‑acid variant (Thr28→Ile) shifts precursor mass (± 12.0 Da), retention time, and MS/MS fragmentation pattern, which would cause a false‑negative match if the mutant peptide were substituted as a retention‑time standard for wild‑type identification [1].

Peptide standard Proteomics Quality control

Optimal Procurement‑Driven Application Scenarios for Triosephosphate isomerase 1 (23‑37)


Negative Control for CD4+ T‑Cell Neo‑Epitope Screening Assays

When screening tumor‑infiltrating lymphocyte (TIL) lines for reactivity against neo‑epitopes, wild‑type TPI (23‑37) is the indispensable negative control because it provides >5 log‑fold lower background activation than the tumor‑derived mutant peptide, allowing unambiguous identification of bona‑fide neo‑epitope‑specific CD4+ T‑cell responses [1].

Retention‑Time & Fragment‑Ion Calibrant for MHC‑I/II Immunopeptidomics

As a sequence‑verified, single‑composition peptide, wild‑type TPI (23‑37) serves as a stable calibrant for nano‑LC‑MS/MS systems, enabling cross‑run alignment of retention times and confirmation of fragmentation patterns before analyzing complex tumor‑eluted peptide libraries [1].

Reference Structure for Rational TCR‑mimetic Antibody Design

The 1.93 Å resolution structure of wild‑type TPI (23‑37)/HLA‑DR1 (PDB 1KLU) supplies the baseline self‑peptide‑MHC surface required to computationally design TCR‑mimetic antibodies that discriminate between wild‑type and mutant peptide‑MHC complexes, a key requirement for tumor‑specific immunotherapeutics [1].

Standard Peptide for HLA‑DR1 Binding and Stability Assays

Because wild‑type TPI (23‑37) forms stable peptide‑HLA‑DR1 complexes (verified by crystallographic refolding), it is used as a benchmark ligand in differential scanning fluorimetry (DSF) and ELISA‑based peptide‑binding assays to measure the relative affinity and half‑life of candidate tumor antigen epitopes [1].

Quote Request

Request a Quote for Triosephosphate isomerase 1 (23-37)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.